3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide
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Overview
Description
3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10ClN2O4 This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol in the presence of a base.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Aminobenzamide: Reduction of the nitro group results in the formation of aminobenzamide.
Substituted Benzamides: Substitution reactions yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-methoxy-N-methylbenzamide
- 3-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
- 3-Chloro-N-methoxy-N-methyl-2-nitrobenzamide
Uniqueness
3-Chloro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-methoxy-N-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZLVFHISZNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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